5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXBRYXSTQWYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluorobenzenediazonium chloride with thiourea in the presence of a base, leading to the formation of the thiadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Sulfonation to Sulfonyl Chloride
Exposure to chlorine gas under controlled conditions converts the thiol group (-SH) to a sulfonyl chloride (-SO₂Cl). This reaction occurs in a biphasic system (1,2-dichloroethane/water) with hydrochloric acid as an acid catalyst .
Alkylation with Benzyl Chlorides
The thiol group undergoes nucleophilic substitution with benzyl chlorides to form thioether derivatives. Deprotonation with KOH in ethanol facilitates the reaction .
Amide Bond Formation
The thiol group reacts with carboxylic acids via carbodiimide-mediated coupling to form amides. This method is critical for generating bioactive derivatives .
Thione-Thiol Tautomerism
The compound exhibits thione-thiol tautomerism, confirmed by ¹H-NMR and IR spectroscopy. The thione form dominates in solution, as evidenced by a characteristic C=S stretch at 1,458 cm⁻¹ .
Oxidative Dimerization
Under aerobic conditions, the thiol group oxidizes to form disulfide bridges. This reaction is pH-dependent and proceeds rapidly in basic media .
| Parameter | Details |
|---|---|
| Conditions | Air exposure, basic pH |
| Product | Bis(1,3,4-thiadiazol-2-yl) disulfide |
| Prevention Strategy | Reactions performed under inert atmosphere (N₂/Ar) |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it exhibits significant antiproliferative activity against human cancer cells, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma. For instance, derivatives of 1,3,4-thiadiazole have demonstrated IC50 values ranging from 0.079 to 8.284 µM against different cancer types, indicating potent anticancer properties .
Antiviral Properties
Research has indicated that similar thiadiazole compounds possess antiviral activity. For example, derivatives have been synthesized that show moderate efficacy against the Tobacco Mosaic Virus (TMV), suggesting potential applications in antiviral drug development .
Mechanism of Action
The mechanism through which 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol exerts its effects includes the inhibition of specific enzymes and pathways critical for cancer cell proliferation and viral replication. Molecular docking studies suggest that it may interact with targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Agricultural Chemistry
Pesticidal and Herbicidal Applications
The compound has been explored for its potential use as a pesticide and herbicide. Its ability to inhibit the growth of certain plant pathogens makes it a candidate for agricultural applications. Research indicates that derivatives can effectively disrupt the cell wall synthesis in fungi, leading to cell death and offering a promising avenue for developing new agricultural chemicals .
Materials Science
Synthesis of Novel Materials
this compound has been utilized in the synthesis of novel materials with enhanced properties. Its incorporation into polymer matrices has led to materials with improved thermal stability and mechanical strength. The unique electronic properties of thiadiazoles make them suitable for applications in organic electronics and photonic devices .
Data Tables
Case Studies
-
Cytotoxicity Study on Cancer Cell Lines
A study conducted on several human cancer cell lines demonstrated that derivatives of this compound showed selective toxicity towards cancer cells while sparing normal cells. This selectivity highlights its potential as a chemotherapeutic agent with reduced side effects compared to conventional treatments . -
Development of Antiviral Agents
Research focusing on the synthesis of N-substituted derivatives revealed promising antiviral activity against TMV. The study emphasized the need for further structural modifications to enhance efficacy and broaden the spectrum of activity against other viral pathogens . -
Fungicidal Activity Evaluation
A series of thiadiazole derivatives were tested against various fungal strains, showing significant fungicidal activity. These findings support the potential use of these compounds in agricultural settings as effective fungicides .
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the fluorophenyl group contribute to its binding affinity and specificity towards enzymes and receptors. The compound can inhibit or activate certain biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- N-[(5-(6-(4-fluorophenyl)pyridine-3-yl)1,3,4-oxadiazol-2-yl)methyl]-substituted-1-amine
Uniqueness
Compared to similar compounds, 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.
Chemical Structure and Properties
This compound features a thiadiazole ring system that is known for its ability to interact with various biological targets. The presence of the fluorophenyl group enhances its lipophilicity and may contribute to its biological efficacy.
Anticancer Activity
Numerous studies have documented the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study evaluating the cytotoxic activity of several thiadiazole derivatives reported IC50 values ranging from 0.28 to 10.0 µg/mL against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis. For example, compounds similar to this compound have shown significant increases in apoptotic cell populations when tested in vitro .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 2.32 |
| Compound A | HCT116 | 3.29 |
| Compound B | A549 | 0.52 |
| Compound C | HepG2 | 5.36 |
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are well-documented. Compounds with similar structures have demonstrated effective antibacterial and antifungal activities:
- Antibacterial Effects : Research indicates that fluorinated derivatives exhibit potent antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values often below 50 µg/mL .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing promising results against A. niger and other fungal pathogens .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 25 |
| Compound D | S. aureus | 32 |
| Compound E | A. niger | 47 |
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of thiadiazole derivatives:
- In Vivo Studies : In vivo studies using tumor-bearing mice demonstrated that compounds similar to this compound effectively target cancer cells while sparing normal cells . This selective toxicity is crucial for developing safer anticancer therapies.
- Molecular Docking Studies : Molecular docking studies suggest that these compounds can bind effectively to key enzymes involved in cancer progression, such as BRAF and VEGFR-2 . This binding affinity correlates with their observed cytotoxicity.
Q & A
Basic: What are the standard synthetic routes for 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-thiol?
The compound is typically synthesized via cyclization of arylthiosemicarbazide intermediates with carbon disulfide under reflux conditions. A common pathway involves reacting 4-fluorophenyl-substituted thiosemicarbazides with CS₂ in alkaline media (e.g., KOH) to form the thiadiazole ring. Ultrasound-assisted methods have also been shown to enhance reaction efficiency by reducing time and improving yields through cavitation effects . Post-synthesis, purification via recrystallization (ethanol/water) is recommended.
Basic: What spectroscopic and analytical techniques are used to confirm its structural integrity?
Key characterization methods include:
- ¹H/¹³C-NMR : To verify aromatic proton environments and fluorophenyl/thiadiazole connectivity. For example, the SH proton in the thiol group appears as a singlet near δ 9.9 ppm in DMSO-d₆ .
- IR spectroscopy : Confirms the presence of thiol (-SH, ~2550 cm⁻¹) and C=N/C-S bonds (1600–1450 cm⁻¹) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content) .
- X-ray crystallography : Resolves 3D molecular packing and bond angles, though single-crystal growth may require slow evaporation in polar solvents .
Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be systematically addressed?
Contradictions often arise from variations in assay conditions (e.g., microbial strains, cell lines), concentration ranges, or structural analogs. To resolve these:
- Standardize assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing).
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing the fluorophenyl group with trifluoromethyl or tert-butyl derivatives) and compare bioactivity .
- Dose-response validation : Perform IC₅₀/EC₅₀ determinations across multiple replicates to confirm potency thresholds .
Advanced: What computational strategies predict the electronic properties and reactivity of this compound?
Density functional theory (DFT) calculations, such as those using the B3LYP functional, model the electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. For example, the thiol group and thiadiazole ring exhibit high electrophilicity, making them prone to nucleophilic substitution or redox reactions. Solvent effects can be incorporated via polarizable continuum models (PCM) .
Intermediate: What are common synthetic impurities, and how are they identified?
By-products may include:
- Uncyclized thiosemicarbazide intermediates : Detected via TLC (Rf comparison) or HPLC retention time shifts.
- Oxidized disulfide derivatives : Identified by mass spectrometry (e.g., m/z 454 for dimeric forms) .
- Halogenated side products : Use elemental mapping (EDS) or ¹⁹F-NMR to trace residual fluorophenyl groups.
Advanced: How to design derivatives for enhanced target selectivity (e.g., kinase inhibition)?
Methodological steps include:
- Bioisosteric replacement : Substitute the thiol group with methylthio (-SCH₃) or acylthio (-SCOR) to modulate lipophilicity .
- Hybridization strategies : Fuse the thiadiazole core with spirocyclic or glycoside moieties to enhance binding to enzymatic pockets (e.g., acetylcholinesterase) .
- Molecular docking : Screen derivatives against target protein crystal structures (PDB IDs) to prioritize synthetic targets .
Basic: What are its solubility and stability profiles under experimental conditions?
- Solubility : Poor in water; soluble in DMSO, DMF, or ethanol. Quantify via shake-flask method (e.g., 2.1 mg/mL in DMSO at 25°C) .
- Stability : Degrades under strong acidic/basic conditions (pH < 3 or > 10). Store at -20°C in inert atmospheres to prevent oxidation of the thiol group .
Advanced: How to investigate its interactions with biological targets (e.g., enzymes)?
- In vitro assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity to proteins like acetylcholinesterase .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.
- Cellular uptake studies : Employ confocal microscopy with fluorophore-tagged derivatives to track sublocalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
